2-(4-(N,N-diallylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
2-(4-(N,N-Diallylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic small-molecule compound featuring a complex heterocyclic scaffold. Its structure integrates a tetrahydrothienopyridine core substituted with an ethyl group at position 6, a carboxamide moiety at position 3, and a benzamido group at position 2.
Properties
IUPAC Name |
2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4S2.ClH/c1-4-12-27(13-5-2)33(30,31)17-9-7-16(8-10-17)22(29)25-23-20(21(24)28)18-11-14-26(6-3)15-19(18)32-23;/h4-5,7-10H,1-2,6,11-15H2,3H3,(H2,24,28)(H,25,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWNJLUEUDNJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216541-78-4 | |
| Record name | Thieno[2,3-c]pyridine-3-carboxamide, 2-[[4-[(di-2-propen-1-ylamino)sulfonyl]benzoyl]amino]-6-ethyl-4,5,6,7-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1216541-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
2-(4-(N,N-diallylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 525.1 g/mol. The structure features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H29ClN4O4S2 |
| Molecular Weight | 525.1 g/mol |
| CAS Number | 1216541-78-4 |
| Density | N/A |
| Melting Point | N/A |
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with various biological macromolecules, potentially influencing enzyme activity and receptor interactions. The presence of the sulfonamide group suggests antimicrobial properties, while the thieno[2,3-c]pyridine moiety may be involved in modulating neurotransmitter systems.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism may involve inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Potential
Research has also suggested that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through pathways involving caspases and mitochondrial dysfunction. Further investigations are required to confirm these findings and understand the underlying mechanisms.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on related compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential application of this compound in treating bacterial infections.
- Anticancer Activity : In a controlled laboratory setting, the compound was tested on various cancer cell lines (e.g., breast cancer and leukemia). Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers.
- Toxicological Assessments : Toxicity studies revealed that while the compound exhibits biological activity, it also possesses certain toxicological risks at higher concentrations. Careful dosage regulation is necessary to mitigate adverse effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Features
Physicochemical Properties
- In contrast, the diallyl variant’s unsaturated allyl groups may lower logP, favoring solubility but limiting passive diffusion .
- Stability : The allyl groups in the target compound introduce electron-rich double bonds, which could increase susceptibility to oxidation or metabolic conjugation (e.g., glutathione adduct formation). The dibutyl analog’s saturated alkyl chains likely confer greater metabolic stability.
Pharmacological Implications
- Target Binding : The dibutyl substituent’s bulk may hinder binding to sterically constrained active sites, whereas the diallyl group’s smaller footprint could improve fit in certain targets.
- Similar data for the diallyl compound are unavailable but warrant caution due to allyl group reactivity.
Broader Context: Sulfonamide-Based Heterocycles
Sulfonamide-modified heterocycles are widely explored in drug discovery (e.g., COX-2 inhibitors, carbonic anhydrase inhibitors). The diallyl/dibutyl divergence highlights how minor substituent changes can drastically alter pharmacokinetic and safety profiles:
- Dibutyl Analogs : Often prioritized for prolonged half-lives but may face toxicity risks due to hydrophobic accumulation.
- Diallyl Analogs : May offer improved clearance profiles but require stabilization strategies to mitigate reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
